molecular formula C15H11FO3 B1358984 2-Acetoxy-3'-fluorobenzophenone CAS No. 890099-01-1

2-Acetoxy-3'-fluorobenzophenone

Cat. No.: B1358984
CAS No.: 890099-01-1
M. Wt: 258.24 g/mol
InChI Key: PXZBLVCKLCCZRV-UHFFFAOYSA-N
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Description

2-Acetoxy-3'-fluorobenzophenone ( 890099-01-1) is a fluorinated organic compound with the molecular formula C 15 H 11 FO 3 and a molecular weight of 258.24 g/mol . This compound, also known as [2-(3-fluorobenzoyl)phenyl] acetate, features both acetoxy and fluorobenzoyl functional groups on a benzophenone scaffold, making it a valuable building block in organic synthesis and medicinal chemistry research . The calculated density of this compound is 1.233 g/cm³, and it has a predicted boiling point of 405.49° C at 760 mmHg . Researchers value this compound as a potential synthetic intermediate or precursor for the development of more complex molecules. Its structure suggests potential use in pharmaceutical research for creating candidate drugs or in materials science for developing novel polymers and functional materials. Please note that this compound requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and laboratory use only. It is not intended for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZBLVCKLCCZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641560
Record name 2-(3-Fluorobenzoyl)phenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-01-1
Record name [2-(Acetyloxy)phenyl](3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of 2 Acetoxy 3 Fluorobenzophenone Derivatives

Reactivity of the Benzophenone (B1666685) Ketone Moiety

The reactivity of the benzophenone ketone moiety is central to its utility in various chemical transformations. Its behavior is largely dictated by the nature of its electronically excited states and its susceptibility to electrochemical reduction.

Photochemical Reactivity and Excited State Mechanisms

The absorption of light by benzophenone derivatives initiates a series of complex photophysical and photochemical events. These processes are fundamental to their application as photosensitizers and radical precursors.

Aromatic ketones, such as benzophenone, are characterized by highly efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet state (T₁). rsc.orgrutgers.edu This transition is formally forbidden by quantum mechanical selection rules but becomes significant in these systems due to spin-orbit coupling. nih.gov For benzophenone, the ISC rate is on the order of 10¹¹ s⁻¹, meaning the triplet state is populated rapidly and efficiently upon photoexcitation. rsc.org The nπ* triplet state is often the most readily accessible and reactive. rsc.org

The efficiency of ISC can be influenced by the relative energies of the singlet and triplet states. A smaller energy gap between these states generally leads to a more favorable intersystem crossing. rutgers.edu While direct excitation to the triplet state is not possible, the rapid S₁ to T₁ transition makes the triplet state the primary photoactive species for many aromatic ketones. rutgers.edu

Recent studies on benzophenone itself have revealed a more complex picture, suggesting the involvement of a higher triplet state (T₂) and a kinetic equilibrium between T₁ and T₂. acs.org This indicates that both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways for triplet state population are possible. acs.org

The triplet state of benzophenone is a potent hydrogen abstractor, enabling its function as a radical precursor. rsc.orgnih.gov Upon formation, the excited triplet ketone can abstract a hydrogen atom from a suitable donor molecule, resulting in the formation of a ketyl radical and a substrate-derived radical. This process is a key step in many photochemical reactions, including photoaffinity labeling to study biological interactions. nih.gov

The general mechanism for such reactions often begins with the excitation of the carbonyl group to the nπ* state, followed by rapid intersystem crossing to the triplet state. rsc.org This triplet species then engages in intermolecular or intramolecular hydrogen abstraction. For instance, in the Paternò-Büchi reaction, the excited benzophenone can react with an alkene to form a diradical intermediate. rsc.org Similarly, intramolecular hydrogen abstraction in appropriately substituted benzophenone derivatives can lead to the formation of a 1,4-diradical. rsc.org

The Norrish Type I and Type II reactions are classic examples of photochemical transformations involving radical intermediates derived from ketones. wikipedia.org In the Norrish Type I reaction, photochemical cleavage of the α-carbon bond results in two radical fragments. wikipedia.org The Norrish Type II reaction involves intramolecular γ-hydrogen abstraction to produce a 1,4-biradical. rsc.org

The ability of benzophenones to act as radical precursors has been harnessed in various synthetic applications. For example, chiral benzophenone catalysts have been used for the kinetic resolution of heterocyclic lactams through selective hydrogen abstraction. acs.org

Photochemical Reaction Initiating Step Key Intermediate Reference
Photoaffinity LabelingIntersystem Crossing to Triplet StateBenzophenone Triplet nih.gov
Paternò-Büchi ReactionExcitation to nπ* StateDiradical rsc.org
Norrish Type I Reactionα-CleavageAcyl and Alkyl Radicals wikipedia.org
Norrish Type II ReactionIntramolecular γ-Hydrogen Abstraction1,4-Biradical rsc.org

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of a molecule. Benzophenone and its derivatives exhibit solvatochromism, which can be used to probe the local electrostatic environment. nih.gov

The carbonyl stretch of benzophenone is a useful vibrational marker for its environment. nih.gov Changes in the polarity of the solvent lead to shifts in the vibrational frequency of the C=O bond, which can be monitored by techniques like Raman spectroscopy. nih.gov For example, increasing the water concentration in an acetonitrile (B52724) solution of benzophenone leads to distinct shifts in the ν(C=O) peak, indicating specific hydrogen bonding interactions. nih.gov

Some complex organic molecules incorporating benzophenone-like structures exhibit aggregation-induced emission (AIE). nih.gov In these systems, the molecules are weakly emissive in solution but become highly fluorescent upon aggregation. This effect is often coupled with solvatochromism, where the emission color changes with solvent polarity due to the stabilization of intramolecular charge-transfer states. nih.gov

Solvent Property Effect on Benzophenone Spectroscopic Observation Reference
PolarityAlters electrostatic environmentShift in C=O stretching frequency nih.gov
Hydrogen BondingForms specific interactions with carbonylDistinct shifts in ν(C=O) peak nih.gov
Aggregation (in AIE systems)Enhances emissionIncreased fluorescence intensity nih.gov

Intramolecular sensitization occurs when a photo-excited part of a molecule (the sensitizer) transfers its excitation energy to another part of the same molecule (the acceptor). In the context of benzophenone derivatives, the benzophenone moiety can act as the intramolecular sensitizer (B1316253).

Upon absorption of light and subsequent intersystem crossing to its triplet state, the benzophenone part of the molecule can transfer this triplet energy to a linked chemical group. This process is governed by the relative triplet energies of the sensitizer and the acceptor, with efficient energy transfer occurring when the triplet energy of the sensitizer is higher than that of the acceptor.

This principle is utilized in various photochemical applications. For example, intramolecular sensitization can be used to generate specific reactive intermediates or to study energy transfer dynamics within a single molecular framework. The efficiency of these intramolecular processes can be influenced by the flexibility and conformation of the molecule, which dictate the distance and orientation between the sensitizer and acceptor moieties. rsc.org In some cases, visible-light-promoted reactions can occur through oxygen photosensitization, where the excited sensitizer transfers energy to molecular oxygen to generate singlet oxygen, which then initiates the desired chemical transformation. acs.org

Electrochemical Reduction Mechanisms of Substituted Benzophenones

The electrochemical reduction of benzophenones typically proceeds in two sequential one-electron steps in aprotic media. acs.orgresearchgate.net The first reduction step forms the radical anion (Bzph⁻), and the second step generates the dianion (Bzph²⁻). researchgate.net The reversibility and potential of these reduction steps are highly sensitive to the solvent, the presence of proton donors, and the nature of the substituents on the benzophenone core. researchgate.netmonash.edu

The presence of water or other proton sources significantly affects the reduction mechanism. monash.edu In dry aprotic solvents, two distinct, reversible one-electron reduction waves are often observed. monash.edu However, with the addition of a proton source, the second reduction wave can become irreversible and shift to a more positive potential due to the protonation of the dianion. monash.edu At higher concentrations of the proton source, the two reduction waves can merge into a single two-electron process. monash.edu

Electron-donating or electron-withdrawing substituents on the aromatic rings of benzophenone influence the reduction potentials. Electron-withdrawing groups facilitate reduction, shifting the potential to more positive values, while electron-donating groups have the opposite effect. researchgate.net

The electrochemical reduction of benzophenones can also be utilized for synthetic purposes. For example, the electrochemical reduction of diazonium salts can generate aryl radicals, which can then be used in the synthesis of complex organic molecules. xmu.edu.cn Studies on the electrochemical degradation of benzophenone derivatives, such as the sunscreen agent benzophenone-3, have shown that the process involves steps like hydroxylation and cleavage of the carbonyl group. nih.gov

Condition Effect on Benzophenone Reduction Electrochemical Observation Reference
Aprotic, Dry SolventSequential one-electron reductionsTwo reversible reduction waves researchgate.netmonash.edu
Presence of Proton DonorProtonation of reduced speciesIrreversible second wave, potential shift monash.edu
Electron-withdrawing SubstituentFacilitates reductionMore positive reduction potential researchgate.net
Electron-donating SubstituentHinders reductionMore negative reduction potential researchgate.net

Reactivity of the Acetoxy Ester Group

The acetoxy group in 2-acetoxy-3'-fluorobenzophenone is a key functional group that dictates a significant portion of the molecule's chemical behavior. As an aryl ester, its reactivity is centered around the electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The primary reactions of this group involve the cleavage of the acyl-oxygen bond.

Hydrolysis Mechanisms (Acid-Catalyzed and Base-Catalyzed)

The hydrolysis of the acetoxy ester to yield 2-hydroxy-3'-fluorobenzophenone and acetic acid can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of aryl acetates like this compound is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com A subsequent proton transfer from the attacking water molecule to the ester's phenoxy oxygen facilitates the elimination of the weakly basic 2-hydroxy-3'-fluorobenzophenone. The final step involves the deprotonation of the resulting protonated acetic acid to regenerate the acid catalyst. chemguide.co.uk The entire process is an equilibrium, and to drive the reaction towards completion, a large excess of water is typically employed. chemguide.co.uk

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen. youtube.com

Nucleophilic attack by water to form a tetrahedral intermediate. youtube.com

Proton transfer to the leaving group (the phenoxy group).

Elimination of the alcohol (2-hydroxy-3'-fluorobenzophenone).

Deprotonation to form the carboxylic acid (acetic acid) and regenerate the acid catalyst. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that readily converts aryl esters to the corresponding carboxylate and alcohol (or phenol). masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com The intermediate then collapses, expelling the phenoxide leaving group (the anion of 2-hydroxy-3'-fluorobenzophenone). The released phenoxide is a relatively good leaving group due to the electron-withdrawing nature of the benzoyl moiety. In the final step, the newly formed acetic acid protonates the phenoxide, or more commonly, an external acid workup is performed to yield the final 2-hydroxy-3'-fluorobenzophenone product. masterorganicchemistry.com

The reactivity of the ester towards hydrolysis is influenced by the substituents on the aromatic rings. Electron-withdrawing groups on the phenyl ring of the phenoxy leaving group generally increase the rate of hydrolysis by stabilizing the negative charge on the leaving phenoxide.

Table 1: Relative Hydrolysis Rates of Substituted Phenyl Acetates

Substituent on Phenyl RingRelative Rate of Hydrolysis
p-NO₂1.0
p-Cl0.29
H0.14
p-CH₃0.09
p-OCH₃0.05
This table illustrates the general trend of substituent effects on the hydrolysis of aryl acetates and is analogous to the expected behavior for derivatives of this compound.

Nucleophilic Acyl Substitution Pathways Involving the Ester Group

The acetoxy group of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles beyond the hydroxide ion. byjus.comchemeurope.com This class of reactions proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comchemeurope.com

The general pathway involves:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses, reforming the carbon-oxygen double bond and expelling the most stable (least basic) leaving group. masterorganicchemistry.com In the case of this compound, the leaving group would be the 3-fluorophenoxide anion.

Common nucleophiles that can participate in these reactions include alkoxides, amines, and carbanions. The reactivity of the ester towards nucleophilic attack is generally lower than that of acid chlorides or anhydrides but greater than that of amides. chemeurope.com The outcome of the reaction is often dependent on the relative nucleophilicity of the attacking species and the stability of the leaving group. chemeurope.com For the reaction to be effective, the incoming nucleophile should generally be a stronger base than the leaving group. masterorganicchemistry.com

Transesterification Reactions

Transesterification is a specific type of nucleophilic acyl substitution where one ester is converted into another by reaction with an alcohol. rsc.orgrsc.org This reaction can be catalyzed by either an acid or a base. rsc.org

In the context of this compound, reaction with an alcohol (R'OH) under acidic or basic conditions would lead to the formation of a new ester and 2-hydroxy-3'-fluorobenzophenone.

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon of the acetoxy group. The subsequent elimination of the 3-fluorophenoxide leads to the new ester. rsc.org

Acid-Catalyzed Transesterification: The carbonyl group is first protonated to increase its electrophilicity, followed by nucleophilic attack by the alcohol. pearson.com

Transesterification is typically an equilibrium process. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it is formed. rsc.org The transesterification of aryl esters with phenols is also a known transformation, often requiring specific catalysts such as alkali metal species. rsc.org

Reactivity of the Fluorinated Aromatic Ring

The presence of a fluorine atom on one of the benzophenone's aromatic rings introduces specific reactivity patterns, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Directing Effects and Reactivity of Fluorobenzene (B45895) Derivatives

The fluorine atom is an interesting substituent in the context of electrophilic aromatic substitution (EAS). It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). csbsju.edustackexchange.com This effect deactivates the aromatic ring towards electrophilic attack, making fluorobenzene less reactive than benzene (B151609) itself. quora.com

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). csbsju.edu This resonance effect increases the electron density at the ortho and para positions. While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions. csbsju.eduorganicchemistrytutor.com Due to the strong inductive effect of fluorine, the deactivation generally outweighs the activating resonance effect, but the regioselectivity is still controlled by resonance. stackexchange.comquora.com

In this compound, the fluorinated ring is subject to the directing effects of both the fluorine atom and the benzoyl group. The fluorine at the 3' position will direct incoming electrophiles to the 2', 4', and 6' positions. The benzoyl group is a deactivating, meta-directing group. Therefore, predicting the precise outcome of an EAS reaction on this ring would require consideration of the interplay of these electronic effects.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-FStrong -I (withdrawing)Weak +M (donating)DeactivatingOrtho, Para
-C(O)RStrong -I (withdrawing)Strong -M (withdrawing)Strongly DeactivatingMeta
This table summarizes the general directing effects of the types of substituents present in this compound.

Investigation of Nucleophilic Aromatic Substitution on Fluorinated Benzophenones (if applicable)

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for the fluorinated aromatic ring of this compound, particularly due to the presence of the electron-withdrawing benzoyl group. researchgate.netnih.govlboro.ac.uk SₙAr reactions typically require an aromatic ring substituted with a good leaving group (like fluorine) and one or more strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.netnih.gov

In this compound, the benzoyl group is a powerful electron-withdrawing group. Although it is not directly ortho or para to the fluorine atom in this specific isomer, it still significantly reduces the electron density of the entire aromatic ring, making it more susceptible to nucleophilic attack. The reaction would proceed via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Recent advancements have shown that even unactivated fluoroarenes can undergo nucleophilic substitution under certain conditions, such as through photoredox catalysis. researchgate.netnih.gov This suggests that the displacement of the fluoride (B91410) in this compound by a strong nucleophile is a feasible transformation, likely requiring forcing conditions or specialized catalytic systems.

Influence of Substituents on Reaction Pathways and Selectivity in Substituted Benzophenones

The reactivity of benzophenones is profoundly influenced by the nature and position of substituents on their aromatic rings. These substituents can alter the electronic properties of the molecule, affecting the stability of intermediates and transition states, and thereby dictating the pathways and selectivity of various reactions. The specific case of this compound presents a unique combination of steric and electronic effects that are crucial to understanding its chemical behavior.

The 2-acetoxy group, being in the ortho position, introduces significant steric hindrance around the carbonyl group. This can influence the approach of reactants and may favor certain reaction pathways over others. Electronically, the acetoxy group is considered to be electron-withdrawing by induction due to the electronegativity of the oxygen atoms, but it can also act as a weak electron-donating group through resonance by delocalizing its lone pair of electrons into the aromatic ring. However, the ortho-position can lead to complex interactions, including potential intramolecular reactions or specific conformational preferences that modulate its electronic influence.

On the other hand, the 3'-fluoro substituent in the meta position of the second phenyl ring exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine. Its resonance effect (+R) is generally considered to be weak. This electronic pull can significantly impact the reactivity of the carbonyl group and the stability of any charged or radical intermediates formed during a reaction.

Research Findings on Substituted Benzophenones

Detailed studies on various substituted benzophenones provide a framework for understanding the potential reactivity of this compound. For instance, research on the photoreduction of benzophenone derivatives has shown that the rate coefficients of both primary and secondary photoreduction reactions are remarkably dependent on ring substitution. nih.gov This dependence is attributed to changes in the activation energy of the process, which in turn is related to the stability of the resulting aromatic ketyl radicals. nih.gov

A study on 3-hydroxymethyl-3'-fluorobenzophenone and 3-fluoro-3'-methylbenzophenone highlighted the competitive nature of "meta-effect" photochemical reactions in acidic solutions. rsc.orgnih.gov It was observed that the presence of an electron-donating group, such as a hydroxyl group, can facilitate these reactions by stabilizing the crucial biradical intermediates. rsc.orgnih.gov Conversely, an electron-withdrawing group like fluorine can influence these pathways, suggesting a delicate balance between the electronic natures of the substituents in determining the reaction outcome. rsc.orgnih.gov

The following table summarizes the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the reactivity of benzophenones in different reaction types, providing a basis for predicting the behavior of this compound.

Reaction TypeInfluence of Electron-Donating Groups (EDG)Influence of Electron-Withdrawing Groups (EWG)Predicted Influence on this compound
Photoreduction Generally decrease the rate of hydrogen abstraction by stabilizing the n,π* triplet state.Generally increase the rate of hydrogen abstraction by destabilizing the n,π* triplet state and stabilizing the ketyl radical anion. nih.govThe 3'-fluoro group is expected to increase the photoreduction rate. The net effect of the 2-acetoxy group is complex due to competing inductive and resonance effects, along with steric hindrance.
Electrophilic Aromatic Substitution Activate the ring and direct incoming electrophiles to ortho and para positions.Deactivate the ring and direct incoming electrophiles to the meta position.The acetoxy-substituted ring would be weakly activated (or deactivated depending on the balance of effects) and ortho, para directing (though the ortho position is sterically hindered). The fluoro-substituted ring would be deactivated and meta directing.
Nucleophilic Aromatic Substitution Deactivate the ring.Activate the ring, especially for nucleophilic attack at positions ortho and para to the EWG.The fluoro-substituted ring would be activated towards nucleophilic attack, particularly at positions ortho and para to the fluorine atom.
C-H Activation Can influence the site-selectivity of metal-catalyzed C-H activation.Can influence the site-selectivity and efficiency of C-H activation reactions. rsc.orgThe electronic properties of both substituents would play a crucial role in directing regioselective C-H functionalization.

Selectivity in Reactions of Substituted Benzophenones

The regioselectivity of reactions involving substituted benzophenones is a key aspect of their chemistry. For instance, in C-H activation reactions, the inherent directing ability of the carbonyl group often favors ortho-functionalization. However, the presence of other substituents can override this preference. Template-assisted approaches have been developed to achieve meta-C-H activation of benzophenones, demonstrating that selectivity can be controlled through strategic reaction design.

In the context of this compound, the interplay between the directing effects of the acetoxy and fluoro groups, as well as the carbonyl bridge, would lead to complex selectivity profiles in various reactions. For example, in electrophilic substitution, multiple products could be formed depending on which ring is attacked and the specific reaction conditions.

The following table presents data on the product selectivity observed in the photocatalytic dehydrazonation of benzophenone hydrazone, illustrating how the reaction environment can influence the outcome. While not directly involving this compound, it highlights the principle of selectivity control in benzophenone systems.

PhotocatalystSolventConversion (%)Ketone Selectivity (%)Azine Selectivity (%)
TiO₂-P25Acetonitrile93.9HighLow
Metal-doped TiO₂Acetonitrile-LowHigh
TiO₂-P25Dichloromethane-LowHigh
TiO₂-P25Chloroform-LowHigh
TiO₂-P25Dichloroethane-LowHigh
Data adapted from a study on the product selectivity in the dehydrazonation of benzophenone hydrazone. bohrium.com

This data underscores that both the catalyst and the solvent play a critical role in directing the reaction towards either ketone or azine formation. bohrium.com A similar level of complexity in controlling selectivity would be expected in reactions involving the bifunctionalized this compound.

Computational Chemistry and Theoretical Investigations of 2 Acetoxy 3 Fluorobenzophenone

Quantum Chemical Calculation Methodologies (DFT, TD-DFT, MP2, G3MP2, G4) Applied to Benzophenones

A variety of quantum chemical methods are employed to study benzophenone (B1666685) and its derivatives, each offering a different balance of accuracy and computational cost. acs.orgscialert.net

Density Functional Theory (DFT) is a widely used method for calculating the electronic ground-state geometries and properties of molecules. acs.orgresearchgate.net By choosing an appropriate functional, such as B3LYP, DFT can provide reliable predictions of molecular properties with reasonable computational resources. chemrxiv.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties, including UV-Vis absorption spectra and electronic transitions. acs.orgscialert.net It is instrumental in understanding the photochemistry of benzophenones.

Møller-Plesset perturbation theory (MP2) is an ab initio method that incorporates electron correlation beyond the Hartree-Fock level, offering higher accuracy for properties like molecular geometries and interaction energies, albeit at a greater computational expense. nih.govresearchgate.net

Gaussian-n (G3, G4) theories are high-level composite methods that aim for high accuracy in thermochemical calculations, such as enthalpies of formation. nih.govresearchgate.net Methods like G3MP2 and G4 combine results from several lower-level calculations to approximate the results of a much more computationally intensive calculation. researchgate.netresearchgate.net These methods are particularly valuable for establishing reliable thermochemical data when experimental values are unavailable. researchgate.net

These methodologies are applied to benzophenones to predict a wide range of properties, from molecular structure to reaction energetics, providing a comprehensive theoretical understanding of this class of compounds. acs.orgchemrxiv.org

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 2-Acetoxy-3'-fluorobenzophenone is defined by the spatial arrangement of its phenyl rings and the acetoxy group. Conformational analysis of benzophenones is centered on the rotation of the two phenyl rings around the single bonds connecting them to the carbonyl carbon.

In the parent benzophenone molecule, the phenyl rings are not coplanar with the carbonyl group due to steric hindrance between the ortho-hydrogens. The dihedral angles (C-C-C=O) are typically twisted out of the plane. For this compound, the presence of a bulky acetoxy group at the 2-position introduces significant steric strain, which would force the corresponding phenyl ring to rotate to a larger dihedral angle to minimize this repulsion. The fluorine atom at the 3'-position on the other ring has a smaller steric effect.

The rotation of these rings is associated with energy barriers. The transition states for this rotation typically involve planar or perpendicular arrangements of the rings relative to the carbonyl group. nih.govbiomedres.us The energy barrier to rotation in substituted biphenyls and benzophenones can be on the order of a few kcal/mol. researchgate.net For this compound, the barrier for the rotation of the acetoxy-substituted ring would be expected to be higher than that of the fluoro-substituted ring.

Additionally, the acetoxy group itself has rotational freedom around the C-O bond. Computational studies can identify the most stable conformer by calculating the energy as a function of these key dihedral angles.

Table 1: Illustrative Calculated Geometrical Parameters for the Stable Conformer of a Substituted Benzophenone

ParameterBond Length (Å) / Bond Angle (°)
C=O bond length~1.23 Å
C-C (carbonyl-phenyl) bond length~1.50 Å
Phenyl ring 1 dihedral angle~40-60°
Phenyl ring 2 dihedral angle~20-40°
C-O (acetoxy) bond length~1.36 Å
O-C=O (acetoxy) bond angle~122°
C-F bond length~1.35 Å

Note: These are typical values for substituted benzophenones and serve as an illustration. Actual values for this compound would require specific calculations.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgslideshare.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. scialert.netnih.gov

In benzophenones, the HOMO is typically a π-orbital delocalized over one or both of the phenyl rings. researchgate.net The LUMO is often a π*-orbital primarily located on the benzoyl moiety, with significant contribution from the carbonyl group. researchgate.net The presence of substituents alters the energies and distributions of these orbitals.

The acetoxy group at the 2-position, being an electron-donating group through resonance (via the oxygen lone pair), would be expected to raise the energy of the HOMO, particularly if the HOMO has significant density on that ring.

The fluorine atom at the 3'-position is an electron-withdrawing group by induction, which would lower the energy of the orbitals on its ring.

The interplay of these effects determines the final HOMO-LUMO energies. A smaller HOMO-LUMO gap generally implies higher reactivity and a shift of the absorption spectrum to longer wavelengths. scialert.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzophenone

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
Energy Gap (LUMO-HOMO) 4.5 to 5.5

Note: These values are illustrative and based on typical DFT calculations for substituted benzophenones. researchgate.netresearchgate.net

The distribution of the HOMO and LUMO can be visualized to understand charge transfer characteristics. For many benzophenone derivatives, the HOMO is located on one phenyl ring while the LUMO is on the benzoyl group, indicating a charge-transfer character for the HOMO-LUMO transition. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to validate the theoretical models.

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.goviosrjournals.org This allows for a detailed assignment of the observed vibrational bands to specific modes of motion within the molecule.

For this compound, key vibrational modes would include:

C=O stretching of the central ketone group, typically a strong band in the IR spectrum around 1650-1670 cm⁻¹.

C=O stretching of the ester in the acetoxy group, expected around 1760-1770 cm⁻¹.

C-O stretching vibrations of the acetoxy group.

C-F stretching vibration, which is typically a strong band in the IR.

Aromatic C-H and C=C stretching vibrations.

Out-of-plane bending modes, which are characteristic of the substitution pattern on the benzene (B151609) rings.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
Acetoxy C=O Stretch~17651760-1775
Ketone C=O Stretch~16601650-1670
C-F Stretch~12501200-1300
Aromatic C=C Stretch~1600, 15801580-1610

TD-DFT is the method of choice for predicting UV-Vis absorption spectra. acs.org Benzophenones typically exhibit two main types of electronic transitions in the UV region: shu.ac.uk

π→π transitions:* These are generally high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For benzophenone, these occur at shorter wavelengths (e.g., around 250 nm). scialert.net These transitions are responsible for the strong UV absorption of sunscreens containing benzophenone derivatives. acs.org

n→π transitions:* These are lower-intensity absorptions at longer wavelengths (e.g., around 330-350 nm) and involve the excitation of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. scialert.netshu.ac.uk This transition is formally forbidden by symmetry but is observed as a weak band.

Thermochemical Property Estimation

High-level quantum chemical methods like G3MP2 and G4 are used to accurately estimate thermochemical properties such as the standard molar enthalpies of formation (ΔfH°) and vaporization (ΔvapH°). researchgate.net These methods are particularly useful when experimental data is scarce.

The enthalpy of formation of a substituted benzophenone can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction. This approach helps in canceling out systematic errors in the calculations. researchgate.net

For the parent benzophenone molecule, the experimental standard molar enthalpy of formation in the gas phase is approximately +37.2 kJ/mol, and the enthalpy of vaporization is around 65.1 kJ/mol. nist.govchemeo.com To estimate these values for this compound, one would need to computationally account for the energetic contributions of adding the acetoxy and fluoro substituents to the parent structure.

Table 4: Representative Thermochemical Data for Benzophenone

PropertyValue (kJ/mol)Method
ΔfH° (gas)+37.2Experimental nist.gov
ΔfH° (liquid)-24.8Experimental anl.gov
ΔvapH° (at 298.15 K)~65.1Experimental nist.gov

Note: These values are for the parent benzophenone. The values for this compound would be different and would need to be determined through specific high-level calculations. researchgate.net

Solvent Effects Modeling on Electronic and Spectroscopic Properties

The surrounding solvent environment can significantly influence the electronic and spectroscopic properties of a molecule. Computational chemistry provides powerful tools to model these solvent effects, offering insights into how intermolecular interactions alter characteristics such as absorption spectra. For this compound, like other benzophenone derivatives, the polarity of the solvent is expected to have a pronounced impact on its electronic transitions, particularly the n → π* and π → π* transitions associated with the carbonyl group and the aromatic rings.

One of the most common and effective methods for modeling solvent effects is the Polarizable Continuum Model (PCM) . nih.govnih.govcapes.gov.br In this approach, the solute molecule is placed within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant. The solute's electron distribution polarizes the solvent continuum, which in turn creates a reaction field that perturbs the solute's electronic structure. This mutual polarization is solved for self-consistently, providing a robust description of the bulk electrostatic interactions between the solute and the solvent. youtube.com

For benzophenone and its derivatives, studies have shown that the n → π* transition typically undergoes a hypsochromic shift (blue shift) as the solvent polarity increases. missouri.eduresearchgate.net This is because the non-bonding electrons (n) on the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, increasing the energy gap to the π* anti-bonding orbital. Conversely, the π → π* transition often experiences a bathochromic shift (red shift) in polar solvents. missouri.eduresearchgate.net The π* state is generally more polar than the π state, and is therefore stabilized to a greater extent by the polar solvent, reducing the energy of the transition.

Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) combined with PCM can predict these solvatochromic shifts for this compound. By calculating the excitation energies in solvents of varying polarity, a quantitative understanding of these effects can be achieved.

Table 1: Predicted Solvatochromic Shifts for the Main Absorption Bands of this compound using TD-DFT with PCM

SolventDielectric Constant (ε)n → π* Transition (nm)π → π* Transition (nm)
n-Hexane2.0345250
Dichloromethane8.9338254
Ethanol24.6332258
Acetonitrile (B52724)37.5330259
Water78.4325262

Note: The data in this table is illustrative and based on established trends for substituted benzophenones. Specific experimental or higher-level computational data for this compound would be required for definitive values.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are also affected by the solvent. In a polar solvent, the energy of both frontier orbitals is typically lowered, but the extent of this stabilization can differ, leading to changes in the HOMO-LUMO gap which is related to the electronic excitation energy.

Mechanistic Insights from Computational Simulations (e.g., Transition State Analysis, Free Energy Profiles)

Computational simulations are indispensable for elucidating the mechanisms of chemical reactions, providing details about transient species and energetic pathways that are often difficult or impossible to observe experimentally. For reactions involving this compound, such as its synthesis or photochemical reactions, computational methods can map out the entire reaction coordinate.

Transition State Analysis is a cornerstone of mechanistic studies. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path between reactants and products. Locating the geometry of a transition state and calculating its energy are crucial for determining the activation energy of a reaction. For instance, in a potential synthesis route like a Friedel-Crafts acylation to form the benzophenone core, computational methods can identify the structure of the key transition state, which might involve the formation of a sigma complex.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactants and products. Furthermore, vibrational frequency analysis is used to characterize the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Free Energy Profiles provide a more complete picture of a reaction mechanism by considering not only the electronic energy but also thermal and entropic contributions at a given temperature. These profiles are constructed by calculating the Gibbs free energy of the reactants, intermediates, transition states, and products. The difference in free energy between the reactants and the highest-energy transition state gives the free energy of activation (ΔG‡), which is directly related to the reaction rate constant via transition state theory.

For example, a computational study on the photochemical behavior of benzophenone has detailed the mechanism of intersystem crossing from the singlet excited state (S1) to the triplet state (T1), sometimes involving an intermediate triplet state (T2). acs.orgrsc.orgacs.org A similar investigation for this compound could reveal how the acetoxy and fluoro substituents influence the energies of the relevant excited states and the barriers for intersystem crossing.

Table 2: Illustrative Calculated Free Energy Profile for a Hypothetical Reaction Step Involving this compound (e.g., Nucleophilic Acyl Substitution)

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)+18.5+20.1
Intermediate-5.2-4.1
Transition State 2 (TS2)+12.3+13.5
Products-10.8-9.7

Note: This data is hypothetical and serves to illustrate the type of information obtained from free energy profile calculations. The values would be specific to the reaction being studied.

Advanced Spectroscopic Characterization Techniques for 2 Acetoxy 3 Fluorobenzophenone

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

In the FT-IR spectrum, the most prominent absorption band is anticipated for the carbonyl (C=O) stretching of the benzophenone (B1666685) ketone group, typically appearing in the range of 1650-1670 cm⁻¹. researchgate.netstudy.com Another strong carbonyl absorption from the acetate (B1210297) ester group is expected around 1760-1770 cm⁻¹. The aromatic C-H stretching vibrations are generally observed as a series of weaker bands above 3000 cm⁻¹. brainly.com The C-O stretching vibrations of the ester group will likely produce strong bands in the 1200-1250 cm⁻¹ region. The C-F stretching vibration of the fluorinated aromatic ring is expected to give a strong and characteristic absorption band in the region of 1250-1350 cm⁻¹.

FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations typically yield strong Raman signals in the 1580-1610 cm⁻¹ region. The carbonyl stretching vibrations, while strong in the IR, are generally weaker in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for 2-Acetoxy-3'-fluorobenzophenone

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000 (weak)3100 - 3000 (moderate)
Acetoxy C=O Stretch1770 - 1760 (strong)1770 - 1760 (weak)
Ketone C=O Stretch1670 - 1650 (strong)1670 - 1650 (moderate)
Aromatic C=C Stretch1610 - 1580 (moderate)1610 - 1580 (strong)
C-F Stretch1350 - 1250 (strong)Not typically prominent
Acetoxy C-O Stretch1250 - 1200 (strong)Not typically prominent

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The methyl protons (CH₃) of the acetoxy group will appear as a sharp singlet, typically in the downfield region of 2.1-2.4 ppm. The aromatic protons will resonate in the range of 7.0-8.0 ppm, with their exact chemical shifts and coupling patterns influenced by the positions of the acetoxy, carbonyl, and fluorine substituents. Protons on the acetoxy-substituted ring will be influenced by the electron-donating nature of the oxygen, while protons on the fluoro-substituted ring will be affected by the electron-withdrawing fluorine atom and will likely exhibit coupling to the ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the benzophenone moiety is expected to be the most downfield signal, typically appearing around 195 ppm. rsc.orgoregonstate.edu The carbonyl carbon of the acetoxy group will resonate at a slightly higher field, around 168-170 ppm. The methyl carbon of the acetoxy group will be found in the upfield region, around 20-22 ppm. The aromatic carbons will appear in the range of 115-140 ppm, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. rsc.org

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom on the benzophenone ring. The chemical shift of this signal is sensitive to the electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a CFCl₃ standard. wikipedia.orgucsb.edu The signal may show coupling to the neighboring aromatic protons.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound (in CDCl₃)

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Predicted ¹⁹F NMR (ppm)
Acetoxy CH₃2.3 (s, 3H)21.0-
Aromatic H's7.2 - 7.9 (m, 8H)115 - 140-
Acetoxy C=O-169.0-
Ketone C=O-195.0-
Aromatic C-F-~162 (d, ¹JCF ≈ 250 Hz)-110 to -130

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. The benzophenone chromophore is known to exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is expected to show two main absorption bands. A strong absorption band, typically observed around 250-260 nm, can be attributed to the π → π* electronic transition within the aromatic rings and the carbonyl group. scialert.netresearchgate.net A weaker, longer-wavelength absorption band, often appearing around 330-350 nm, is characteristic of the n → π* transition of the carbonyl group. scialert.net The positions and intensities of these bands can be influenced by the substituents on the aromatic rings. The acetoxy and fluoro groups can cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzophenone.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a theoretical understanding of these electronic transitions. The HOMO is typically localized on the phenyl rings, while the LUMO is often centered on the carbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) corresponds to the energy of the electronic transition.

Table 3: Expected UV-Vis Absorption Data and Electronic Transitions for this compound

TransitionExpected λ_max (nm)Molar Absorptivity (ε)Orbital Character
π → π250 - 260HighHOMO → LUMO+n
n → π330 - 350Lown(C=O) → LUMO

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

For benzophenone derivatives, the dihedral angle between the two phenyl rings is a key structural feature that is influenced by both steric and electronic effects of the substituents. nih.govresearchgate.net In the case of this compound, XRD would precisely determine this twist angle. Furthermore, the analysis would reveal the crystal packing arrangement, including any intermolecular interactions such as C-H···O or C-H···F hydrogen bonds, which can influence the physical properties of the solid. Powder XRD can be used to characterize the bulk crystalline form and identify different polymorphic forms if they exist. acs.org

Table 4: Potential Information Obtainable from Single-Crystal XRD of this compound

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensionsa, b, c, α, β, γ
Bond LengthsPrecise distances between atoms (e.g., C=O, C-O, C-F)
Bond AnglesAngles between bonded atoms
Torsion AnglesDihedral angle between the two phenyl rings
Intermolecular InteractionsHydrogen bonds, π-π stacking

Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the ester and ketone functionalities. Key fragmentation pathways would likely involve:

Loss of the acetoxy group: Cleavage of the C-O bond of the ester can lead to the loss of a neutral CH₃COO radical, resulting in a significant fragment ion.

Loss of ketene: A common fragmentation for acetates is the loss of ketene (CH₂=C=O) via a McLafferty-type rearrangement, if sterically feasible, or through other mechanisms. libretexts.org

Cleavage of the benzoyl group: Fragmentation adjacent to the carbonyl group can lead to the formation of a fluorobenzoyl cation or an acetoxyphenyl cation. researchgate.netnist.gov

Loss of CO: The benzoyl cation can further fragment by losing a molecule of carbon monoxide. nist.govmassbank.eu

Mass spectrometry is also a powerful tool for impurity profiling, allowing for the detection and identification of by-products or degradation products from the synthesis of this compound.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment Ion
258[M]⁺ (Molecular Ion)
215[M - CH₃CO]⁺
199[M - CH₃COO]⁺
123[FC₆H₄CO]⁺
121[CH₃COOC₆H₄]⁺
95[FC₆H₄]⁺
43[CH₃CO]⁺

Electrochemical Characterization: Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. The benzophenone moiety is electrochemically active and can undergo reduction at a working electrode.

The cyclic voltammogram of this compound in an aprotic solvent is expected to show at least one reversible or quasi-reversible reduction wave corresponding to the formation of a radical anion. semanticscholar.orgresearchgate.net The reduction potential will be influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group, as well as the electronic effects of the acetoxy group. The presence of the fluorine substituent is expected to shift the reduction potential to a more positive value compared to unsubstituted benzophenone, making the molecule easier to reduce. mdpi.com

Further reduction at more negative potentials might lead to the formation of a dianion. The reversibility of these redox processes provides information about the stability of the generated radical anion and dianion. CV can also be used to estimate the HOMO and LUMO energy levels of the molecule, which complements the data obtained from UV-Vis spectroscopy.

Table 6: Expected Electrochemical Data for this compound from Cyclic Voltammetry

ParameterExpected Value/Observation
First Reduction Potential (E_pc1)-1.5 to -1.8 V (vs. Ag/AgCl)
ReversibilityQuasi-reversible to reversible
Second Reduction Potential (E_pc2)More negative than E_pc1
Effect of Fluoro-substituentPositive shift in reduction potential

Applications As Synthetic Building Blocks and Chemical Probes in Advanced Research

Precursors for Complex Molecular Architectures and Functional Materials

While benzophenone (B1666685) itself is a widely used building block in organic chemistry, the primary role of 2-Acetoxy-3'-fluorobenzophenone as a precursor is linked to the synthesis of functional molecules that leverage its inherent photochemical properties. wikipedia.orggoogle.com Its utility in building other, unrelated complex molecular architectures is less documented; instead, it serves as a sophisticated starting material for the creation of targeted chemical probes and photo-responsive materials.

The synthetic utility of this compound is enhanced by its functional groups:

The Acetoxy Group: This group can serve as a protected version of a hydroxyl group. Through a simple hydrolysis reaction, the acetoxy moiety can be converted to a phenol (B47542), which can then be used as a nucleophile or as a site for further chemical modification, such as etherification, to link the benzophenone core to other molecules of interest.

The Fluoro Group: The fluorine atom on one of the phenyl rings modifies the electronic properties of the benzophenone core. While generally stable, its presence offers a potential site for advanced synthetic transformations and serves as a useful spectroscopic marker in ¹⁹F NMR studies.

The Ketone Group: The central carbonyl group can be a site for reactions such as reduction, olefination, or the formation of imines, providing pathways to diverse molecular structures.

The strategic placement of these groups allows chemists to incorporate the this compound unit into larger, more complex systems designed for specific applications in chemical biology and materials science.

Utilization in Photoaffinity Labeling and Chemical Biology Studies (Focus on Chemical Probes)

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions, particularly between small molecules and proteins. nih.govnih.gov The technique employs a chemical probe that binds reversibly to its biological target. nih.gov Upon irradiation with UV light, a photoreactive group on the probe is activated, forming a highly reactive intermediate that creates a permanent, covalent bond with the nearest molecule—ideally, the target protein. nih.govnih.gov

The benzophenone moiety is a classic and widely used photoreactive group for PAL. wikipedia.orgenamine.net The mechanism involves the following steps:

Photoexcitation: Upon absorption of UV light (typically around 350-360 nm), the benzophenone carbonyl group is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: It then rapidly and efficiently undergoes intersystem crossing to a more stable triplet state (T₁). wikipedia.org

Hydrogen Abstraction: The excited triplet state is a diradical that is highly reactive and can abstract a hydrogen atom from a nearby C-H bond, often from an amino acid side chain of the target protein. researchgate.net

Covalent Bond Formation: This hydrogen abstraction results in the formation of a ketyl radical on the benzophenone and a carbon-centered radical on the protein, which then combine to form a stable, covalent C-C bond. researchgate.net

This compound is a valuable component for constructing such probes. nih.gov A typical photoaffinity probe designed with this compound would consist of three key parts: the benzophenone unit as the photoreactive crosslinker, a ligand or pharmacophore that provides binding affinity and specificity for the target protein, and often a reporter tag (like biotin or an alkyne) for subsequent detection and purification. nih.govnih.gov

The specific substituents of this compound offer distinct advantages in probe design:

The fluoro group can modulate the photochemical reactivity of the benzophenone core and provides a unique spectroscopic handle for ¹⁹F NMR, allowing for an additional method to study probe-protein interactions.

The acetoxy group , or its hydrolyzed phenol form, can be part of the binding pharmacophore itself or act as a convenient attachment point to link the benzophenone unit to the targeting ligand or reporter tag.

Photoreactive GroupActivation WavelengthReactive IntermediateKey Characteristics
Benzophenone 350 - 360 nmTriplet DiradicalStable in water; long-lived excited state allows for C-H insertion; relatively large size. u-tokyo.ac.jp
Aryl Azide < 300 nmNitreneSmall size; can undergo undesired rearrangements; short wavelength can damage biomolecules. escholarship.org
Diazirine 350 - 380 nmCarbeneSmall size; fast kinetics; can form a diazo isomer as a side product which may lead to non-specific labeling. u-tokyo.ac.jpnih.gov

Components in Advanced Materials Synthesis (e.g., Covalent Organic Frameworks, Photoinitiators)

The photo-responsive nature of the benzophenone core makes this compound a candidate for incorporation into advanced functional materials.

Photoinitiators

Benzophenone and its derivatives are classic Type II photoinitiators, which are compounds that initiate polymerization reactions upon exposure to light. qinmuchem.com Unlike Type I photoinitiators that undergo unimolecular bond cleavage, Type II initiators require a co-initiator, typically a hydrogen donor like a tertiary amine. nih.gov

The mechanism proceeds as follows:

The benzophenone derivative absorbs UV light, promoting it to an excited triplet state. qinmuchem.com

In its excited state, the benzophenone abstracts a hydrogen atom from the co-initiator.

This process generates a ketyl radical from the benzophenone and a new free radical from the co-initiator.

The radical generated from the co-initiator is typically the species that initiates the polymerization of monomers (e.g., acrylates). nih.gov

The efficiency of a photoinitiator depends on its ability to absorb light at the wavelength emitted by the UV source. The substituents on the benzophenone rings can be used to tune the UV absorption spectrum. rsc.org The electron-withdrawing fluoro group and the acetoxy group on this compound can shift its absorption maxima and influence the efficiency of intersystem crossing and hydrogen abstraction, thereby modulating its performance as a photoinitiator. bohrium.com Fluorinated photoinitiators can also offer benefits like improved solubility in certain formulations and surface mobility, which can help overcome oxygen inhibition at the surface of a curing film. google.com

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. d-nb.infonih.gov Their ordered structure and tunable porosity make them promising materials for applications in catalysis, gas storage, and sensing. d-nb.info

Substituted benzophenones have been utilized in the synthesis of high-quality imine-linked COFs. rsc.org In one successful strategy, known as formal transimination, amine monomers are protected as benzophenone imines. d-nb.infocore.ac.uk These protected monomers are more stable and easier to purify than the free amines. core.ac.uk During the COF synthesis, the benzophenone imine reacts with an aldehyde monomer, forming the COF's imine linkage and releasing the benzophenone as a byproduct. d-nb.inforesearchgate.net Studies have shown that various substituents on the benzophenone are well-tolerated in this process, suggesting that this compound could be used to create such imine precursors. rsc.orgresearchgate.net The electronic properties conferred by the fluoro and acetoxy groups could influence the kinetics of the imine exchange reaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Acetoxy-3'-fluorobenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on fluorinated benzaldehyde precursors. For example, substituting a hydroxyl group with an acetoxy moiety in fluorinated acetophenone derivatives (e.g., 5′-Fluoro-2′-hydroxyacetophenone) using acetic anhydride under acidic catalysis . Optimize reaction temperature (e.g., 80–100°C) and stoichiometric ratios to minimize side reactions like deacetylation. Yield can be improved by using anhydrous solvents (e.g., dry dichloromethane) and catalytic Lewis acids (e.g., AlCl₃) .

Q. How can researchers verify the purity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards. Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for structural confirmation:

  • ¹H NMR : Look for acetyl protons at δ 2.1–2.3 ppm and aromatic protons influenced by fluorine’s electron-withdrawing effect (e.g., splitting patterns from coupling with fluorine) .
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~190–200 ppm) and acetoxy group (δ ~170 ppm) .
    • Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Use respiratory protection if aerosols are generated .
  • Storage : Store in a dry, locked cabinet at 0–6°C to prevent degradation .
  • Spill Management : Collect spillage using inert absorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its electronic and steric properties in catalytic reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions. Steric effects are minimal due to fluorine’s small atomic radius, but meta/para positioning (e.g., 3′-fluoro vs. 4′-fluoro isomers) alters resonance stabilization. Compare reactivity with non-fluorinated analogs (e.g., 2-Acetoxybenzophenone) using density functional theory (DFT) calculations to map electron density distribution .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer :

Controlled Solubility Studies : Conduct replicate experiments in anhydrous solvents (e.g., DMSO, acetone, ethyl acetate) under standardized temperatures (25°C ± 0.5°C).

Data Normalization : Account for impurities by correlating solubility with HPLC purity metrics .

Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 4’-Fluoroacetophenone, solubility ~3.2 g/L in ethanol at 25°C) .

Q. How can researchers design experiments to probe the stability of this compound under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min increments to identify decomposition temperatures. Monitor mass loss events corresponding to acetyl group cleavage (~150–200°C) .
  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., deacetylation to 3’-fluoro-2-hydroxybenzophenone) .

Q. What are the challenges in elucidating the biological activity of this compound, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Low aqueous solubility limits bioavailability.
  • Solution : Use solubilizing agents (e.g., cyclodextrins) or synthesize prodrugs with hydrophilic moieties.
  • Biological Assays : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric assays. Compare activity to analogs like 4’-(2,4-Difluorophenoxy)acetophenone, which shows moderate binding to kinase targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Source Evaluation : Cross-check data from peer-reviewed journals (e.g., PubChem) versus supplier catalogs (e.g., Kanto Reagents). Supplier data may lack validation (e.g., Kanto’s 3’-Fluoro-4’-methoxyacetophenone lists purity >97% but no melting point) .
  • Experimental Replication : Perform differential scanning calorimetry (DSC) with a slow heating rate (1°C/min) to detect polymorphic transitions or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.